molecular formula C11H12BrN3O2S B3199444 3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 1016857-76-3

3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione

Cat. No. B3199444
CAS RN: 1016857-76-3
M. Wt: 330.2 g/mol
InChI Key: KPWIGQJHUKOUNV-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells . They are synthesized based on scaffold hopping and computer-aid drug design .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various methods . For instance, one method involves the use of 1,3,-dialkyl-1H-pyrazole-5-amine as a starting material . Another method involves the reaction of 5-bromo-1-ethylpyrazolo [3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation.


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex. They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are complex and involve several steps . For instance, the commercially available 5-bromo-1 H-pyrazolo [3,4-b]pyridine was iodized by NIS to obtain intermediate 8, and then the NH of intermediate 8 was protected by PMB-Cl to produce the key intermediate 9 .

Scientific Research Applications

Synthetic Methods and Strategies

Understanding the synthetic routes is crucial for efficient compound production:

Molecular Docking Studies

Computational modeling plays a vital role in drug discovery:

Future Directions

The future directions for the research and development of pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their potential as TRK inhibitors .

properties

IUPAC Name

3-(5-bromo-3-methylpyrazolo[3,4-b]pyridin-1-yl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S/c1-7-10-4-8(12)5-13-11(10)15(14-7)9-2-3-18(16,17)6-9/h4-5,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWIGQJHUKOUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione
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3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione
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3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione
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3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione
Reactant of Route 5
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3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione
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3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione

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